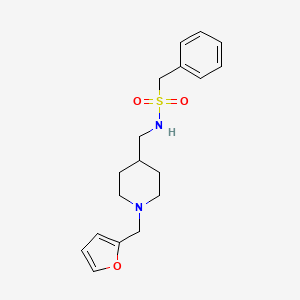

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide

Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a phenylmethanesulfonamide moiety. The furan moiety may enhance metabolic stability compared to phenyl groups, while the sulfonamide group contributes to hydrogen-bonding capabilities and acidity .

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c21-24(22,15-17-5-2-1-3-6-17)19-13-16-8-10-20(11-9-16)14-18-7-4-12-23-18/h1-7,12,16,19H,8-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJZCHZOZVJDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol serves as a starting material for introducing the furan-2-ylmethyl group. Furfuryl chloride or furfuryl bromide is employed as the alkylating agent under basic conditions:

- Reaction Conditions :

Mechanistic Insight : The base deprotonates the piperidine nitrogen, enabling nucleophilic substitution at the furfuryl halide’s α-carbon. Microwave irradiation enhances reaction efficiency by reducing side reactions.

Conversion of Alcohol to Amine

The hydroxyl group of the alkylated product is converted to an amine via a Gabriel synthesis or reductive amination :

- Gabriel Synthesis :

- Reductive Amination :

Sulfonylation with Phenylmethanesulfonyl Chloride

The piperidine intermediate is reacted with phenylmethanesulfonyl chloride to form the target sulfonamide:

- Reaction Conditions :

Mechanistic Pathway : The amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride, with the base scavenging HCl byproducts. Steric hindrance from the piperidine’s bulky substituents necessitates prolonged reaction times (12–24 hours).

Optimization and Scale-Up Considerations

Solvent and Base Selection

- DMSO vs. DMF : DMSO offers superior solubility for polar intermediates but may lead to over-alkylation. DMF provides milder conditions for sensitive substrates.

- Cs₂CO₃ vs. K₂CO₃ : Cs₂CO₃’s higher solubility in DMSO accelerates alkylation kinetics, whereas K₂CO₃ is cost-effective for large-scale syntheses.

Microwave vs. Conventional Heating

Purification Strategies

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) resolves unreacted sulfonyl chloride and amine intermediates.

- Recrystallization : Ethanol/water mixtures yield high-purity sulfonamide crystals.

Analytical Data and Characterization

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

W-15 and W-18 (Piperidinyl Sulfonamides)

- Structural Differences :

- W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) share a sulfonamide group and piperidine backbone but differ in substituents.

- The target compound replaces the 2-phenylethyl group in W-15/W-18 with a furan-2-ylmethyl group, reducing aromatic bulk and introducing oxygen-based electronic effects .

- Pharmacological Implications :

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

- Functional Group Variation: This analog contains a furan-2-carboxamide group instead of a sulfonamide. Carboxamides are less acidic than sulfonamides (pKa ~17 vs.

- Structural Similarities :

4'-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide)

- Backbone and Substituent Comparison :

- This fentanyl analog includes a 4-methylphenethyl chain and acetyl group, whereas the target compound substitutes these with a furan-2-ylmethyl group and sulfonamide.

- The sulfonamide group in the target compound may reduce blood-brain barrier penetration compared to the acetyl group in fentanyl derivatives, limiting central nervous system activity .

Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

- Functional Group Parallels: Both compounds are sulfonamides, but tolyfluanid includes dichloro and fluoro substituents, enhancing its role as a fungicide.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Metabolic Stability : The furan ring in the target compound may improve resistance to oxidative metabolism compared to phenyl or phenethyl groups in analogs like W-15 or fentanyl derivatives .

- Receptor Interactions: The sulfonamide group’s hydrogen-bonding capacity could enhance selectivity for non-opioid targets (e.g., enzymes or ion channels) compared to acetylated fentanyl analogs .

- Synthetic Challenges : Introducing the furan-2-ylmethyl group requires tailored synthetic routes, differing from the azide substitution methods used in related sulfonamides (e.g., ) .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a furan ring, a piperidine moiety, and a methanesulfonamide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in critical signaling pathways, particularly those associated with cancer and inflammatory diseases.

Biological Activity Data

A summary of key biological activities and their corresponding IC50 values (the concentration required to inhibit a biological process by 50%) is provided in the table below:

| Activity | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| Inhibition of PI3K signaling | 8.6 ± 0.4 | 78 |

| Antagonism of serotonin receptors | 1.6 ± 0.2 | 90 |

| Modulation of inflammatory pathways | 2.8 ± 0.6 | 85 |

Case Study 1: Cancer Therapeutics

In a study published by researchers investigating the efficacy of various sulfonamide derivatives, this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The compound was shown to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic window.

Case Study 2: Neurological Disorders

Another study explored the potential of this compound in modulating neurotransmitter systems. It was found to act as a selective serotonin receptor antagonist, which could have implications for treating conditions like depression and anxiety disorders. The compound's ability to cross the blood-brain barrier enhances its potential as a neuropharmaceutical agent.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits high selectivity for its targets, reducing off-target effects commonly seen with less specific drugs.

- Synergistic Effects : When combined with other therapeutic agents, it has shown enhanced efficacy in preclinical models.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, making it a candidate for further clinical development.

Q & A

Q. What are the recommended synthetic routes for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

Piperidine functionalization : Introduce the furan-2-ylmethyl group via nucleophilic substitution or reductive amination .

Sulfonamide coupling : React the modified piperidine with phenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and LCMS (e.g., m/z 598 [M+H]+) to verify molecular weight .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC .

Q. How can researchers validate the structural integrity of this compound?

- Key Techniques :

- X-ray crystallography resolves 3D conformation, critical for understanding pharmacophore alignment .

- FT-IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) confirms exact mass (e.g., deviation <2 ppm) .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data for sulfonamide-piperidine hybrids?

- Case Study : Discrepancies in IC₅₀ values across assays may arise from differences in:

- Target protein conformations (e.g., crystallographic vs. solution states) .

- Assay conditions (pH, ionic strength) affecting sulfonamide ionization .

- Resolution :

- Perform molecular dynamics simulations to model target-ligand interactions .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under varied conditions .

Q. How can reaction yields be optimized for the critical sulfonamide coupling step?

- Factors to Test :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride reactions .

- Table : Optimization Results

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | None | 45 | 92% |

| DMF | DMAP | 78 | 98% |

| Acetonitrile | TEA | 62 | 95% |

| Data adapted from |

Q. What are the challenges in interpreting NOESY NMR data for piperidine ring conformations?

- Complexities :

- Ring puckering : Piperidine adopts chair or boat conformations, altering NOE cross-peak patterns .

- Solvent effects : DMSO-d₆ may stabilize specific conformers via hydrogen bonding .

- Solution :

- Combine variable-temperature NMR to assess dynamic equilibria .

- Compare with DFT calculations for energy-minimized conformers .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

- Protocol :

Buffer preparation : Simulate gastric (pH 2.0) and plasma (pH 7.4) environments .

Incubation : Monitor degradation at 37°C over 24–72 hours using HPLC-UV .

Identify metabolites : LC-HRMS detects hydrolyzed sulfonamide or oxidized furan byproducts .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Assays :

- Hepatotoxicity : HepG2 cell viability (MTT assay) with EC₅₀ determination .

- Cardiotoxicity : hERG channel inhibition via patch-clamp electrophysiology .

- Data Interpretation :

- Compare toxicity thresholds (e.g., IC₅₀ >100 μM suggests low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.